molecular formula C16H12O6 B190785 Chrysoeriol CAS No. 491-71-4

Chrysoeriol

Cat. No.: B190785
CAS No.: 491-71-4
M. Wt: 300.26 g/mol
InChI Key: SCZVLDHREVKTSH-UHFFFAOYSA-N
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Description

Chrysoeriol, also known as 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, is a naturally occurring flavonoid. It is a methoxy derivative of luteolin and is found in various plants, particularly in tropical regions. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Mechanism of Action

Chrysoeriol, also known as 3’-Methoxyapigenin, is a dietary flavonoid found in numerous plants . This compound has been the subject of extensive research due to its potential health benefits and therapeutic outcomes .

Target of Action

This compound primarily targets the protein cytochrome P450 2A13 , a variant of cytochrome P450 2A6, which plays a crucial role in drug metabolism in the liver .

Mode of Action

This compound interacts with its target by inhibiting the protein cytochrome P450 2A13 at micromolar concentrations . This interaction results in changes in the metabolic role of the liver, affecting the metabolism of various drugs .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to interfere in certain disease-related progression pathways . For instance, it mitigates the level of TLR4/MyD88 and inhibits the phosphorylation of PI3K and p38 MAPK in LPS-treated cells . This results in reduced activation of NF-κB and AP-1, thereby decreasing the expression of proteins cycloxygenase-2 (COX-2) and prostaglandin E2 (PGE 2), which leads to an improvement in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are still under investigation. It is known that the concentration of this molecule can vary depending on the source, the part extracted, the region, and the methods of extraction and characterization .

Result of Action

This compound has been found to have several beneficial effects on health, including anti-inflammatory, antioxidant, anticancer, antidiabetic, anti-arthritis, antimicrobial, antithrombotic, antihyperlipidemic, antinociceptive, and others . For example, in diabetic rats, oral treatment with this compound resulted in a significant reduction in blood glucose levels and an increase in insulin levels compared to diabetic control rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this molecule can fluctuate depending on the source, the part of the plant extracted, the region, and the methods of extraction and characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysoeriol can be synthesized through the biotransformation of luteolin using microbial systems such as Escherichia coli BL21 (DE3). The process involves the use of methyltransferases that transfer a methyl group to luteolin, resulting in the formation of this compound . Additionally, this compound can be extracted from plant sources using solvents like methanol and dichloromethane, followed by purification through techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant materials. The plant parts are dried, ground, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chrysoeriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as methylated, acetylated, and glycosylated forms .

Scientific Research Applications

Chrysoeriol has a wide range of scientific research applications:

Comparison with Similar Compounds

This compound stands out due to its enhanced stability and potent biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVLDHREVKTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197687
Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-71-4
Record name Chrysoeriol
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Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Record name Chrysoeriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17283
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Record name 4',5,7-trihydroxy-3'-methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name CHRYSERIOL
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Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030667
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330 - 331 °C
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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